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molecular formula C13H25N3O4 B161344 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine CAS No. 1854-23-5

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Cat. No. B161344
M. Wt: 287.36 g/mol
InChI Key: XPGDDCOXMUFUCB-UHFFFAOYSA-N
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Patent
US04140855

Procedure details

Formaldehyde, 37%, is added to the vessel with constant agitation and maintaining the temperature within the preferred 55°-60° C. range. The formaldehyde is added over a 21/2-6 hour addition period. Preferably, the formaldehyde is added in about 3-4 hours addition time. Addition times of less than 21/2 hours produce, 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine and addition times of longer than 6 hours have no appreciable effect on product formation. Longer addition times than 6 hours and interruptions during addition produce no deleterious effects on the product quality or yield of the 2-nitrobutylmorpholine. The reaction mixture is held at the preferred temperature for a combined addition and holding period of 41/2-8 hours. Preferably, the reaction mixture is held for a minimum of two hours after the addition of the formaldehyde. During the holding period, the reaction goes to completion and any of the dimorpholine product formed converts to 2-nitrobutylmorpholine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=O.[CH2:3]([C:5]([N+:20]([O-:22])=[O:21])(CN1CCOCC1)[CH2:6][N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)[CH3:4]>>[N+:20]([CH:5]([CH2:3][CH3:4])[CH2:6][N:7]1[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CN1CCOCC1)(CN1CCOCC1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature within the preferred 55°-60° C. range
ADDITION
Type
ADDITION
Details
2-6 hour addition period
Duration
4 (± 2) h
ADDITION
Type
ADDITION
Details
addition time
ADDITION
Type
ADDITION
Details
Addition times of less than 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
produce
ADDITION
Type
ADDITION
Details
Longer addition times than 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
interruptions during addition

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(CN1CCOCC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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